molecular formula C13H19NO4 B059093 (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1242184-46-8

(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B059093
CAS RN: 1242184-46-8
M. Wt: 253.29 g/mol
InChI Key: ZPMJBHUNSHDFPT-RGOKHQFPSA-N
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Description

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves reactions with dicarboxylic acids cyclic anhydrides, which are key to forming intricate structures like imidazole or benzimidazole derivatives through the reaction of 1,4-NCCN-binucleophiles with cyclic anhydrides of dicarboxylic acids. Such processes highlight the importance of selecting appropriate reaction conditions to achieve the desired product specificity and yield (Skoryna, Voskoboinik, & Kovalenko, 2023).

Molecular Structure Analysis

The molecular structure of "(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" features a bicyclic framework that is significant for its reactivity and functionalization capacity. The stereocontrolled intramolecular free-radical cyclization, as seen in the synthesis of cyclopentane rings, is a notable method for forming carbon-carbon bonds, emphasizing the complexity and versatility of such molecules (Durand et al., 2004).

Chemical Reactions and Properties

The compound's chemical reactivity includes its ability to undergo various transformations, such as decarboxylative reactions, highlighting its potential as a precursor for more complex molecules. The development of catalytic non-enzymatic kinetic resolutions and reactions with carboxylic acid groups attached to non-aromatic sp^2 or sp carbon further demonstrate its versatility in synthetic chemistry (Rahaman, Singh Chauhan, & Bhadra, 2023).

Physical Properties Analysis

Understanding the compound's physical properties, such as solubility, melting point, and boiling point, is crucial for its practical application in synthesis and chemical reactions. The analysis of activity coefficients at infinite dilution of organic solvents and water in specific ionic liquids offers insight into the solvation and extraction behaviors of such compounds, guiding their use in liquid-liquid extraction processes (Domańska, Wlazło, & Karpińska, 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's role in synthesis and applications. The exploration of carboxylic acid bioisosteres and novel carboxylic acids emphasizes the ongoing research into improving the pharmacological profiles of molecules containing carboxylic acid groups, which can directly influence the synthesis and application of such compounds (Horgan & O’ Sullivan, 2021).

Scientific Research Applications

Natural and Synthetic Neo Acids and their Applications

Research on natural and synthetic neo acids, such as carboxylic acids containing tertiary butyl groups, underscores their promising applications due to their biological activities. These compounds are good prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Furthermore, their applications extend to the cosmetic, agronomic, and pharmaceutical industries, suggesting a broad utility spectrum for similar structures like the one (Dembitsky, 2006).

Carboxylic Acids in Biocatalysis and Microbial Inhibition

The role of carboxylic acids in microbial inhibition and biocatalysis has been well-documented. These compounds, including similar structures to (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can inhibit microbial growth at concentrations lower than desired yields, indicating their potential as food preservatives and in biofuel production enhancements through metabolic engineering strategies (Jarboe et al., 2013).

Antioxidant and Antimicrobial Properties

The structural variations of carboxylic acids significantly influence their antioxidant and antimicrobial activities. Studies comparing different carboxylic acids have shown that the presence of hydroxyl groups and conjugated bonds correlates with increased bioactivity, suggesting that modifications to the carboxylic acid structure, similar to the compound , could enhance these properties (Godlewska-Żyłkiewicz et al., 2020).

Solvent Applications and Extraction Efficiencies

Carboxylic acids, including their derivatives, have been explored as solvents in liquid-liquid extraction processes, particularly in the recovery of carboxylic acids from aqueous streams. The use of innovative solvents such as ionic liquids has shown promise in improving the efficiency of carboxylic acid extractions, highlighting the potential utility of similar compounds in separation technologies (Sprakel & Schuur, 2019).

Catalytic and Kinetic Resolution in Organic Synthesis

The compound's structure is relevant to discussions on catalytic and non-enzymatic kinetic resolutions in organic synthesis. Non-enzymatic procedures have developed significantly, offering high enantioselectivity and yield for products and starting materials. This suggests the potential of (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in asymmetric synthesis and resolution processes (Pellissier, 2011).

Mechanism of Action

The mechanism of action of this compound is not specified as it is primarily used for research purposes .

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . It has a WGK of 3 . The flash point is not applicable .

Future Directions

As this compound is used for research purposes , future directions would likely involve further studies to understand its properties and potential applications.

properties

IUPAC Name

(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMJBHUNSHDFPT-RGOKHQFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Synthesis routes and methods

Procedure details

Combine 4-Oxo-3-aza-tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylic acid tert-butyl ester (60.94 g, 0.2590 mol;) and Tetrahydrofuran (800 mL, 10 mol;) in 2 L Ehrlenmeyer flask. Addition of 1.00 M of Lithium hydroxide in Water (780 mL) gave a slight exotherm and the flask was cooled during addition of LiOH solution with an ice water bath. The mixture was then warmed to rt following addition and stirred at room temperature overnight. Cooled 0° C. in ice/water bath. Added conc HCl to pH 2. A milky white liquid ensued. The THF was mostly removed by rotovap to give a precipitated solid in the water. This aqueous/solid mixture was diluted with 700 mL of CH2Cl2 and stirred for two hours during which the solid completely dissolved in the organic layer. The aqueous was further extracted with 400 mL of CH2Cl2 and the combined organics were dried (MgSO4), filtered and concentrated to give 3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as an off-white solid, put on high vac at 40° C. to remove excess dichloromethane present in the solid sample. (60.40 g, 92%). 1H-NMR(CDCL3, 400 MHz): δ 12.0 (broad absorption, 1H) 6.97 (d, J=10.6 Hz, 1H), 6.20 (s, 1H); 3.96 (t, J=9.6 Hz, 1H), 2.99 (s, 1H), 2.74 (s, 1H), 2.60 (d, J=8.4 Hz, 1H), 2.09 (d, J=9.3 Hz, 1H), 1.66 (d, J=9.4 Hz, 1H), 1.47 (s, 9H).
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